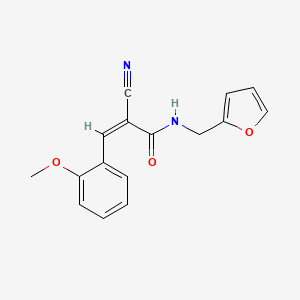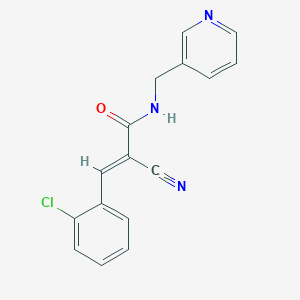![molecular formula C16H20N2O6S B11682430 Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-プロパノイル{[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}酢酸は、トリメトキシフェニル基、オキサジアゾール環、およびスルファニル酢酸部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-プロパノイル{[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}酢酸の合成は、通常、複数のステップを伴います。
オキサジアゾール環の形成: これは、脱水条件下で適切なヒドラジドをカルボン酸またはその誘導体と環化させることで達成できます。
トリメトキシフェニル基の導入: このステップでは、オキサジアゾール中間体を、適切な触媒の存在下で3,4,5-トリメトキシベンズアルデヒドと反応させます。
スルファニル酢酸部分の付加: この最終ステップでは、中間体を塩基の存在下で2-プロパノイル酢酸と反応させます。
工業的製造方法
この化合物の工業的製造方法は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器の使用や、クロマトグラフィーなどの高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-プロパノイル{[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンに酸化できます。
還元: オキサジアゾール環は、特定の条件下で還元できます。
置換: トリメトキシフェニル基は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 求電子置換は、臭素または硝酸などの試薬を使用して実行できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: 還元されたオキサジアゾール誘導体。
置換: 臭素化またはニトロ化されたトリメトキシフェニル誘導体。
科学研究への応用
2-プロパノイル{[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}酢酸は、いくつかの科学研究への応用があります。
医薬品化学: この化合物のトリメトキシフェニル基は、薬理学的な特性で知られており、特に抗癌剤および抗炎症剤の開発のための候補となっています.
材料科学: この化合物のユニークな構造的特徴は、有機半導体や液晶などの先端材料の開発に適しています。
生物学的研究: 抗菌性や抗ウイルス性など、その潜在的な生物活性は注目されています.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, PROPAN-2-YL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics, such as increased stability or reactivity.
作用機序
2-プロパノイル{[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}酢酸の作用機序は、さまざまな分子標的との相互作用を伴います。
分子標的: トリメトキシフェニル基は、チューブリンなどのタンパク質や、チオレドキシンレダクターゼなどの酵素と相互作用する可能性があります.
関連する経路: この化合物は、細胞分裂や酸化ストレスに関連する経路を阻害し、その抗癌作用と抗炎症作用に貢献する可能性があります.
類似の化合物との比較
類似の化合物
3,4,5-トリメトキシフェニル酢酸: トリメトキシフェニル基を共有していますが、オキサジアゾールとスルファニル酢酸部分は欠けています.
5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール誘導体: 類似の中心構造ですが、オキサジアゾール環に結合している官能基が異なります.
独自性
2-プロパノイル{[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}酢酸は、その構造的特徴の組み合わせにより、独特の化学反応性と潜在的な生物活性を示すため、ユニークです .
類似化合物との比較
Similar Compounds
- PROPAN-2-YL 2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
- PROPAN-2-YL 2-{[5-(3,4,5-TRIMETHOXYBENZYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
- PROPAN-2-YL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE
Uniqueness
The uniqueness of PROPAN-2-YL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H20N2O6S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
propan-2-yl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H20N2O6S/c1-9(2)23-13(19)8-25-16-18-17-15(24-16)10-6-11(20-3)14(22-5)12(7-10)21-4/h6-7,9H,8H2,1-5H3 |
InChIキー |
CYEJYNCJZMFQSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)
![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)

![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
